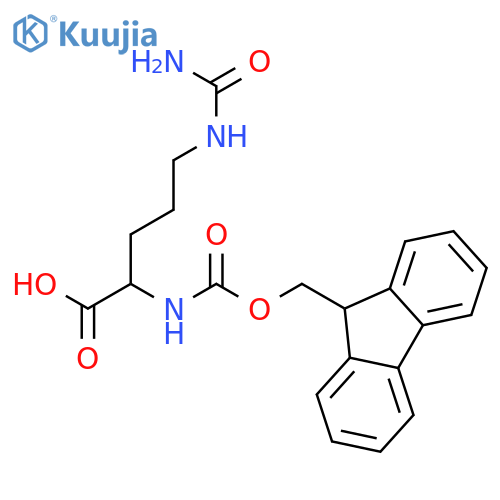

Cas no 133174-15-9 (Fmoc-Cit-OH)

Fmoc-Cit-OH(Fmoc-シトルリン)は、固相ペプチド合成(SPPS)において重要な保護アミノ酸の一つです。Fmoc(9-フルオレニルメトキシカルボニル)基がアミノ基を保護し、シトルリンのカルボキシル基は活性化可能な状態で提供されます。本品の特徴は、高い純度(通常>98%)と優れた溶解性(DMFやジクロロメタンに可溶)であり、複雑なペプチド鎖の構築に適しています。特に、翻訳後修飾研究やタンパク質-タンパク質相互作用の解析において、シトルリン残基の導入に不可欠な試薬です。湿気に敏感なため、冷暗所保存が推奨されます。

Fmoc-Cit-OH structure

商品名:Fmoc-Cit-OH

CAS番号:133174-15-9

MF:C21H23N3O5

メガワット:397.424425363541

MDL:MFCD00151943

CID:64253

PubChem ID:2756127

Fmoc-Cit-OH 化学的及び物理的性質

名前と識別子

-

- Fmoc-L-citrulline

- Fmoc-Cit-OH

- N-(9-Fluorenylmethyloxycarbonyl)-L-citrulline

- Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-citrulline

- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-ureidopentanoic acid

- Fmoc-L-Cit-OH

- AC1MBSUX

- L-Ornithine, N5-(aminocarbonyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-

- Nalpha-Fmoc-L-citrulline

- PubChem19002

- SureCN119468

- Nα-Fmoc-L-citrulline

- FMOC-CITRULLINE

- FMOC-D-ORN(CONH2)-OH

- FMOC-ORN(CARBAMOYL)-OH

- Fmoc-L-Orn(carbamoyl)-OH

- N-ALPHA-FMOC-L-CITRULLINE

- Fmoc-Cit-OH >=97.0% (HPLC)

- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-ureido-pentanoic acid

- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-ureidopentanoic acid

- C21H23N3O5

- fmoc-citoh

- KSC183O6L

-

- MDL: MFCD00151943

- インチ: 1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m0/s1

- InChIKey: NBMSMZSRTIOFOK-SFHVURJKSA-N

- ほほえんだ: O(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])C([H])([H])N([H])C(N([H])[H])=O)=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

- BRN: 7780987

計算された属性

- せいみつぶんしりょう: 397.163771g/mol

- ひょうめんでんか: 0

- XLogP3: 2.1

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 回転可能化学結合数: 9

- どういたいしつりょう: 397.163771g/mol

- 単一同位体質量: 397.163771g/mol

- 水素結合トポロジー分子極性表面積: 131Ų

- 重原子数: 29

- 複雑さ: 577

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 6

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.316

- ゆうかいてん: 169-171°C

- ふってん: 671.5°C at 760 mmHg

- フラッシュポイント: 359.9°C

- 屈折率: -10 ° (C=1, DMF)

- PSA: 130.75

- LogP: 3.90890

- ひせんこうど: -9 ± 2º (c=1 in DMF)

- ようかいせい: 未確定

Fmoc-Cit-OH セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 福カードFコード:10

- 危険レベル:IRRITANT

- ちょぞうじょうけん:2-8°C

Fmoc-Cit-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-316936-10.0g |

(2S)-5-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

133174-15-9 | 95% | 10g |

$22.0 | 2023-06-04 | |

| Enamine | EN300-316936-0.05g |

(2S)-5-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

133174-15-9 | 95% | 0.05g |

$19.0 | 2023-09-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1020030-5g |

Fmoc-Cit-OH |

133174-15-9 | 98% | 5g |

¥40.00 | 2024-08-09 | |

| TRC | F679763-1g |

Fmoc-Cit-OH |

133174-15-9 | 1g |

$ 60.00 | 2022-06-04 | ||

| Enamine | EN300-316936-0.1g |

(2S)-5-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

133174-15-9 | 95% | 0.1g |

$19.0 | 2023-09-05 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809936-1g |

Fmoc-L-Citrulline |

133174-15-9 | 98% | 1g |

¥28.00 | 2022-01-14 | |

| ChemScence | CS-W008064-100g |

Fmoc-Cit-OH |

133174-15-9 | 99.76% | 100g |

$103.0 | 2022-04-27 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809936-5g |

Fmoc-L-Citrulline |

133174-15-9 | 98% | 5g |

¥60.00 | 2022-01-14 | |

| Chemenu | CM119687-100g |

Nalpha-Fmoc-L-citrulline |

133174-15-9 | 98% | 100g |

$122 | 2021-06-09 | |

| AAPPTec | UFR101-100g |

Fmoc-Cit-OH |

133174-15-9 | 100g |

$160.00 | 2024-07-20 |

Fmoc-Cit-OH 関連文献

-

Andrew Michael Beekman,Marco M. D. Cominetti,Oliver Charles Cartwright,Dale L. Boger,Mark Searcey Med. Chem. Commun. 2019 10 2170

推奨される供給者

Amadis Chemical Company Limited

(CAS:133174-15-9)Fmoc-Cit-OH

清らかである:99%/99%

はかる:500g/1kg

価格 ($):335.0/669.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:133174-15-9)Fmoc-L-citrulline

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ